2-(2-Iodophenyl)butanoic acid
CAS No.:
Cat. No.: VC13903137
Molecular Formula: C10H11IO2
Molecular Weight: 290.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11IO2 |
|---|---|
| Molecular Weight | 290.10 g/mol |
| IUPAC Name | 2-(2-iodophenyl)butanoic acid |
| Standard InChI | InChI=1S/C10H11IO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13) |
| Standard InChI Key | UNUWYDGLEJEZFU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=CC=C1I)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(2-iodophenyl)butanoic acid, reflects its structure: a four-carbon chain (butanoic acid) with a phenyl ring substituted by an iodine atom at the ortho position (carbon 2) attached to the second carbon of the chain. Key structural features include:
-
Carboxylic acid group: Imparts acidity () and hydrogen-bonding capability.
-
Iodophenyl group: Introduces steric bulk, electron-withdrawing effects, and enhanced lipophilicity ().
The SMILES notation (CC(CC(=O)O)C1=CC=CC=C1I) and InChIKey (BGYLABALGVZIFC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Predicted Physicochemical Parameters
Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 290.98766 | 150.6 |
| [M+Na]+ | 312.96960 | 154.6 |
| [M-H]- | 288.97310 | 145.4 |
These predictions aid in metabolite identification and structural validation.
Thermal and Solubility Characteristics
While experimental data on melting point or solubility are scarce, analog-based inferences suggest:
-
Melting point: Estimated 120–140°C (similar to 2-iodobenzoic acid: 162°C).
-
Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) and low in water (<1 mg/mL).
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis of 2-(2-iodophenyl)butanoic acid can be approached via:
-
Friedel-Crafts Alkylation: Reacting 2-iodobenzene with a butanoic acid-derived electrophile (e.g., α-bromoester).
-
Grignard Addition: Using 2-iodophenylmagnesium bromide and a β-ketoester, followed by hydrolysis.
Stepwise Synthesis (Hypothetical Pathway)
A plausible route involves:
-
Preparation of 2-iodophenylacetic acid: Halogenation of phenylacetic acid using iodine and nitric acid .
-
Chain Elongation: Aldol condensation with acetaldehyde to form the four-carbon backbone.
-
Oxidation: Conversion of the β-keto intermediate to the carboxylic acid via Jones oxidation.
This pathway mirrors methods used for synthesizing 2-(2-iodophenyl)butanamide, where a reported yield of 86% was achieved via amidation of the corresponding acid .
Industrial-Scale Considerations
Large-scale production would require:
-
Catalyst Optimization: Transition metal catalysts (e.g., Pd) for cross-coupling reactions.
-
Flow Chemistry: Continuous processing to enhance yield and reduce iodobenzene byproducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted NMR signals (CDCl):
-
δ 7.8–7.2 ppm (m, 4H): Aromatic protons (ortho-substitution pattern).
-
δ 3.1 ppm (q, 1H): Methine adjacent to the phenyl group.
-
δ 2.4–1.8 ppm (m, 2H): Methylene protons of the butanoic chain.
-
δ 1.2 ppm (d, 3H): Terminal methyl group.
Infrared (IR) Spectroscopy
Key absorption bands:
-
2500–3300 cm: O-H stretch (carboxylic acid).
-
1700 cm: C=O stretch.
-
550 cm: C-I stretch.
Mass Spectrometry
The molecular ion peak ([M) at m/z 290.1 and fragment ions at m/z 173 (loss of ) confirm the structure .
Hypothesized Biological Activities
Neuropharmacological Applications
Structural analogs like 3-amino-4-(4-iodophenyl)butanoic acid exhibit neuroprotective and receptor-modulating activities . By extension, 2-(2-iodophenyl)butanoic acid could:
-
Modulate GABA Receptors: Via hydrophobic interactions with receptor subunits.
-
Inhibit Amyloid Aggregation: The iodophenyl group may disrupt β-sheet formation in Alzheimer’s-associated peptides.
Future Research Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.
-
Radioiodination: Develop - or -labeled derivatives for imaging/therapeutic use.
-
Structure-Activity Relationships: Compare ortho-, meta-, and para-iodo isomers for target selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume